molecular formula C19H10N2O6 B361832 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 721916-04-7

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B361832
CAS No.: 721916-04-7
M. Wt: 362.3g/mol
InChI Key: MVCXDTPJHCXZOR-UHFFFAOYSA-N
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Description

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound known for its distinctive nitro and isoquinolinone functional groups This compound has piqued the interest of researchers due to its unique chemical properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves multiple steps:

  • Synthesis of Starting Materials: : Begin with the preparation of the nitro isoquinoline precursor. This step involves nitration reactions, commonly using concentrated nitric acid and sulfuric acid under controlled temperature to introduce the nitro group.

  • Cyclization: : The next step involves cyclization to form the isoquinolinone ring structure. This can be achieved through various methods such as intramolecular condensation reactions often catalyzed by acids or bases under specific conditions.

  • Formation of Benzoic Acid Moiety: : The final step involves introducing the benzoic acid group. This can be achieved through esterification followed by hydrolysis under alkaline or acidic conditions, ensuring the preservation of the nitro group during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis procedures. This includes large-scale nitration, cyclization, and esterification processes, with careful control of reaction parameters to ensure high yield and purity. The use of automated and continuous flow reactors can optimize production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid can undergo reduction reactions, converting it to amino derivatives under reductive conditions, typically using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: : The benzene ring and isoquinolinone moieties can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, sulfonating agents, and alkylating agents under varying conditions.

  • Esterification and Hydrolysis: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters. Conversely, esters can be hydrolyzed back to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

  • Reduction: : Pd/C and H₂, or other reducing agents like SnCl₂/HCl.

  • Substitution: : Halogens (Br₂, Cl₂), sulfonating agents (SO₃, H₂SO₄), alkylating agents (R-Cl, R-Br).

  • Esterification: : Alcohols (e.g., methanol, ethanol), acid catalysts (H₂SO₄, HCl).

Major Products

  • Reduction: : Amino derivatives of the compound.

  • Substitution: : Halogenated, sulfonated, or alkylated derivatives.

  • Esterification: : Ester forms of the compound.

Scientific Research Applications

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid finds applications in various research fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and pharmacophores.

  • Biology: : Explored for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.

  • Industry: : Utilized in the production of dyes, pigments, and materials with specific optical properties.

Mechanism of Action

The biological activity of 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is primarily attributed to its ability to interact with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways Involved: : It can inhibit specific enzymes by binding to their active sites, block receptor functions, and intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid can be compared with other nitro and isoquinolinone-containing compounds:

  • Similar Compounds

    • Nitroisoquinolines

    • Benzisoquinolinediones

    • Nitrobenzoic acids

Uniqueness

  • Distinctive Nitro Group: : The presence of the nitro group imparts unique reactivity and biological properties.

  • Isoquinolinone Structure: : The isoquinolinone moiety provides a stable framework for further chemical modifications, enhancing its versatility in synthesis and research applications.

This compound's combination of a nitro group with an isoquinolinone scaffold and a benzoic acid moiety makes it a valuable entity in various scientific endeavors, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O6/c22-17-12-6-3-5-10-15(21(26)27)9-8-13(16(10)12)18(23)20(17)14-7-2-1-4-11(14)19(24)25/h1-9H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCXDTPJHCXZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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